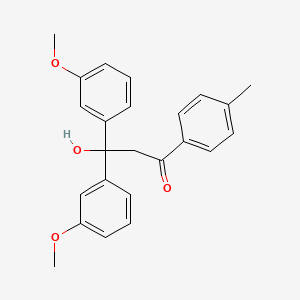
3-Hydroxy-3,3-bis(3-methoxyphenyl)-1-(4-methylphenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-3,3-bis(3-methoxyphenyl)-1-(4-methylphenyl)propan-1-one is an organic compound that belongs to the class of aromatic ketones. These compounds are characterized by the presence of a carbonyl group (C=O) attached to an aromatic ring. The compound’s structure includes multiple aromatic rings and functional groups, which can influence its chemical behavior and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3,3-bis(3-methoxyphenyl)-1-(4-methylphenyl)propan-1-one typically involves multi-step organic reactions. One possible route could be:
Aldol Condensation: Starting with 3-methoxybenzaldehyde and 4-methylacetophenone, an aldol condensation reaction can be performed in the presence of a base such as sodium hydroxide to form an intermediate.
Hydroxylation: The intermediate can then undergo hydroxylation using a suitable oxidizing agent to introduce the hydroxyl group at the desired position.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include:
Catalysts: Using specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-3,3-bis(3-methoxyphenyl)-1-(4-methylphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: Aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of various substituents on the aromatic rings.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-3,3-bis(3-methoxyphenyl)-1-(4-methylphenyl)propan-1-one can have several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Investigated for potential therapeutic properties or as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action for 3-Hydroxy-3,3-bis(3-methoxyphenyl)-1-(4-methylphenyl)propan-1-one would depend on its specific application:
Molecular Targets: Could interact with enzymes, receptors, or other proteins.
Pathways Involved: May influence biochemical pathways related to its functional groups and structure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-3,3-bis(4-methoxyphenyl)-1-(4-methylphenyl)propan-1-one: Similar structure with different substitution pattern.
3-Hydroxy-3,3-bis(3-methoxyphenyl)-1-phenylpropan-1-one: Lacks the methyl group on the aromatic ring.
Uniqueness
Functional Groups: The presence of multiple methoxy groups and a hydroxyl group can influence its reactivity and interactions.
Aromatic Rings: Multiple aromatic rings can provide unique electronic properties.
Eigenschaften
CAS-Nummer |
185610-19-9 |
|---|---|
Molekularformel |
C24H24O4 |
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
3-hydroxy-3,3-bis(3-methoxyphenyl)-1-(4-methylphenyl)propan-1-one |
InChI |
InChI=1S/C24H24O4/c1-17-10-12-18(13-11-17)23(25)16-24(26,19-6-4-8-21(14-19)27-2)20-7-5-9-22(15-20)28-3/h4-15,26H,16H2,1-3H3 |
InChI-Schlüssel |
BAGVZJOVPDYRAN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)CC(C2=CC(=CC=C2)OC)(C3=CC(=CC=C3)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-Pentylsulfanyl-[1,2,5]thiadiazol-3-yloxy)-1-aza-bicyclo[2.2.2]octane](/img/structure/B12571566.png)
![4-[(Benzenesulfonyl)carbonyl]benzene-1-sulfonic acid](/img/structure/B12571570.png)

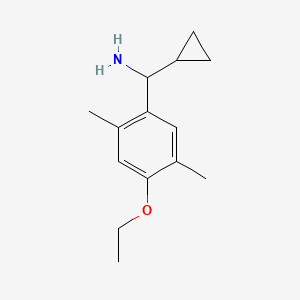
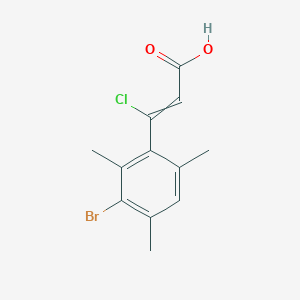
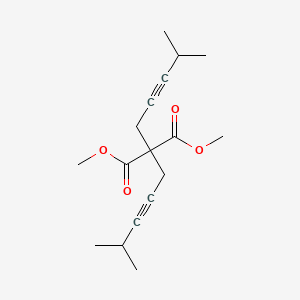
![1-[3-(Acetyloxy)-5-methoxyphenyl]-8-oxotridecan-2-YL acetate](/img/structure/B12571615.png)
![6,7-Didehydronaphtho[1,2-c]furan-1,3-dione](/img/structure/B12571617.png)


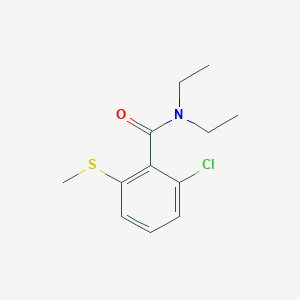
![2-Ethoxy-N-ethyl-6-{(E)-[2-(ethylamino)phenyl]diazenyl}acridin-9-amine](/img/structure/B12571650.png)
![4-Methyl-N-{[3-(trifluoromethyl)phenyl]methylidene}benzene-1-sulfonamide](/img/structure/B12571654.png)
